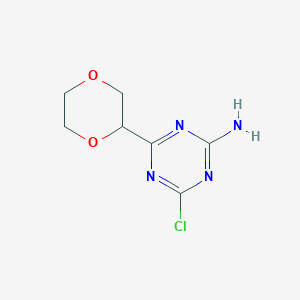

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C7H9ClN4O2 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

4-chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H9ClN4O2/c8-6-10-5(11-7(9)12-6)4-3-13-1-2-14-4/h4H,1-3H2,(H2,9,10,11,12) |

InChI Key |

YGBOWYQRNKWQSX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 1,4-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and dioxane derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are valuable in various chemical processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Thioether derivatives (e.g., ) utilize thiol nucleophiles, whereas aryl/heteroaryl groups are introduced via cross-coupling reactions .

Pharmacological Activity

Triazine derivatives exhibit target-specific activities depending on substituents:

Key Observations :

- Piperazine/piperidine-containing triazines (e.g., ) show strong receptor binding due to nitrogen-mediated interactions. The dioxane analog may exhibit weaker CNS activity but improved solubility for peripheral targets.

- Aryl-substituted triazines (e.g., ) demonstrate anticancer and anti-inflammatory activities, suggesting the dioxane derivative could be optimized for similar applications with modified pharmacokinetics.

Physicochemical and ADMET Properties

Key Observations :

- Fluorinated or methoxy groups (e.g., ) improve metabolic stability, whereas thioethers (e.g., ) may undergo oxidation.

Biological Activity

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine is a synthetic compound belonging to the class of triazine derivatives. Triazines have gained attention due to their diverse biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a triazine ring substituted with a chloro group and a dioxane moiety. Its chemical formula is , and it possesses a molar mass of 221.65 g/mol. The structural features contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows inhibitory effects against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 mg/mL |

| Staphylococcus aureus | 125 mg/mL |

| Pseudomonas aeruginosa | 7.12 × 10⁻⁹ μg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied. For instance, compounds similar to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 43.4 μM |

| HCT116 | 6.2 μM |

These results indicate that modifications in the triazine structure can enhance anticancer activity and specificity towards different cancer types .

Anti-inflammatory Activity

Triazine derivatives are also noted for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : The compound demonstrates strong inhibitory effects on bacterial DNA gyrase, crucial for DNA replication.

- Alkylating Properties : Some studies suggest that triazines may act as alkylating agents, affecting nucleic acids and leading to cell death in cancer cells.

- Receptor Modulation : The dioxane group may facilitate interactions with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Case Studies

A systematic review highlighted various studies on triazine derivatives showcasing their multifaceted biological activities:

- Study on Antimicrobial Effects : A study evaluated several triazine derivatives and found that compounds with similar structures to this compound exhibited potent antibacterial activity against Gram-positive bacteria.

- Cancer Cell Line Studies : Another research effort focused on the cytotoxicity of triazine derivatives against different cancer cell lines. Results indicated that structural modifications significantly influenced their effectiveness against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.